
cwhm-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CWHM-12 is a potent inhibitor of alpha V integrins, which are proteins involved in cell adhesion and signaling. This compound has shown significant potential in scientific research, particularly in the fields of fibrosis and cancer. It is known for its high specificity and efficacy in inhibiting various integrin subtypes, making it a valuable tool in biomedical research .
準備方法
Synthetic Routes and Reaction Conditions
The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of CWHM-12 is carried out under stringent conditions to ensure high purity and consistency. The process involves large-scale synthesis followed by purification steps such as crystallization and chromatography. The compound is then formulated into a stable form for distribution .
化学反応の分析
Types of Reactions
CWHM-12 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
科学的研究の応用
Applications in Fibrosis Treatment
CWHM-12 has shown promise in treating various types of fibrosis, including:
- Pulmonary Fibrosis : In studies involving mouse models, this compound administration resulted in decreased collagen deposition in lung tissues, suggesting its potential as a therapeutic agent for pulmonary fibrosis .
- Liver Fibrosis : Research indicates that this compound effectively reduces liver collagen levels in models of non-alcoholic steatohepatitis (NASH). It achieves this by inducing apoptosis in activated hepatic stellate cells and inhibiting profibrotic signaling pathways .
- Cardiac Fibrosis : The compound has been implicated in reducing cardiac fibrosis by targeting αv integrins, which are involved in the fibrotic response following myocardial injury .
Applications in Infectious Disease Management
This compound has been studied for its role in managing infections, particularly Mycobacterium tuberculosis (Mtb):
- Tuberculosis Treatment : In preclinical studies using mouse models infected with Mtb, early administration of this compound significantly reduced bacterial loads in the lungs and spleen. This effect was associated with decreased levels of inflammatory cytokines such as inducible nitric oxide synthase (iNOS) and IL-10, indicating a modulation of the immune response favoring better control of the infection .
Case Studies and Research Findings
作用機序
CWHM-12 exerts its effects by binding to alpha V integrins, thereby inhibiting their interaction with ligands such as TGF-beta. This inhibition prevents the activation of downstream signaling pathways that are involved in fibrosis and cancer progression. The compound specifically targets integrins alpha v beta 1, alpha v beta 3, alpha v beta 5, alpha v beta 6, and alpha v beta 8 .
類似化合物との比較
Similar Compounds
RGD Peptide: An analog of CWHM-12, RGD peptide also inhibits integrin-ligand interactions but with less specificity.
CWHM-11: Another integrin inhibitor with a similar structure but different binding affinities and efficacy.
Uniqueness
This compound is unique due to its high potency and specificity for multiple alpha V integrins. This makes it a more effective inhibitor compared to other similar compounds, which may only target a single integrin subtype or have lower binding affinities .
生物活性
CWHM-12 is a small-molecule antagonist targeting integrin-mediated signaling pathways, particularly focusing on αv integrins. Its biological activity has been extensively studied in various contexts, including tuberculosis (TB) infection and fibrosis in different tissues. This article reviews the biological effects of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions primarily as an antagonist of αv integrins, which play critical roles in cell adhesion, migration, and the activation of pro-fibrogenic pathways such as TGF-β signaling. By inhibiting these integrins, this compound reduces fibrogenesis and inflammation in various models of disease.
1. This compound in Tuberculosis Infection
A significant study highlighted the efficacy of this compound in a mouse model of Mycobacterium tuberculosis (Mtb) infection. The treatment was administered during the early stages of infection, leading to:
- Reduction in Disease Severity : this compound significantly decreased lung and spleen bacterial burdens in infected mice.
- Inflammatory Response Modulation : The treatment resulted in decreased levels of inducible nitric oxide synthase (iNOS), macrophage inflammatory protein 2 (MIP-2), and interleukin-10 (IL-10), suggesting a dampening of the inflammatory response without compromising extracellular matrix integrity .
Table 1: Effects of this compound on Mtb-Infected Mice
Parameter | Control Group | This compound Treated Group |
---|---|---|
Lung Bacterial Burden | High | Significantly Lower |
Spleen Bacterial Burden | High | Significantly Lower |
iNOS Expression | Elevated | Decreased |
MIP-2 Production | Elevated | Decreased |
IL-10 Production | Elevated | Decreased |
This study indicates that this compound may serve as a potential therapeutic intervention during early TB infection stages.
2. This compound in Fibrosis Models
This compound has also been investigated for its anti-fibrotic properties across various organ systems:
- Skeletal Muscle and Cardiac Fibrosis : Research demonstrated that this compound treatment attenuated fibrosis in both skeletal muscle and cardiac tissues. This effect was associated with reduced TGF-β activation and decreased expression of collagen type I .
Table 2: Impact of this compound on Fibrosis Markers
Tissue Type | Control Group (Fibrosis) | This compound Treated Group |
---|---|---|
Skeletal Muscle | High Collagen Levels | Reduced Collagen Levels |
Cardiac Tissue | High p-Smad3 Signaling | Reduced p-Smad3 Signaling |
The data suggest that this compound effectively mitigates fibrogenesis by inhibiting the activation of TGF-β signaling pathways.
Pharmacokinetics
Pharmacokinetic studies have shown that after administration, the plasma concentration of this compound reaches approximately 10 μg/mL, with lower concentrations observed in skeletal muscle (around 1 μg/mL). This distribution is critical for its effectiveness against localized infections and fibrotic conditions .
特性
IUPAC Name |
(3S)-3-(3-bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32BrN5O6/c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHAGPCZRFQPOI-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@H](CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrN5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。